CGP7930

Description

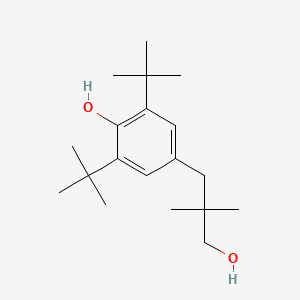

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWJPQQFJNGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407620 | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57717-80-3 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-7930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of CGP7930: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP7930 is a small molecule that has been instrumental in the study of GABAergic neurotransmission. Initially identified as the first positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, subsequent research has revealed a more complex pharmacological profile.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its effects on its primary targets, the experimental methodologies used to elucidate these actions, and a summary of key quantitative data.

Core Mechanism of Action: A Tripartite Interaction

The primary mechanism of action of this compound involves the positive allosteric modulation of both GABA-B and GABA-A receptors, as well as the blockade of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This multifaceted interaction underscores the compound's complex effects on neuronal excitability.

Positive Allosteric Modulation of GABA-B Receptors

This compound enhances the function of GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system. It achieves this by binding to an allosteric site on the GABA-B2 subunit of the heterodimeric receptor.[2] This binding event does not activate the receptor on its own but rather increases the potency and efficacy of endogenous agonists like GABA and synthetic agonists like baclofen.[3][4] The modulation leads to an enhanced G-protein signaling cascade, which includes the inhibition of adenylyl cyclase and the activation of GIRK channels, ultimately resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.[5]

dot

Caption: GABA-B Receptor Signaling Pathway Modulated by this compound.

Positive Allosteric Modulation of GABA-A Receptors

This compound also acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate fast synaptic inhibition. Similar to its action on GABA-B receptors, this compound enhances the effect of GABA at GABA-A receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. Studies have shown that this compound can prolong the decay time of inhibitory postsynaptic currents (IPSCs) and can also directly activate the GABA-A receptor at higher concentrations.

dot

Caption: Allosteric Modulation of GABA-A Receptor by this compound.

Blockade of GIRK Channels

At higher concentrations, this compound has been shown to directly block the activity of G protein-coupled inwardly-rectifying K+ (GIRK) channels. This action is independent of its modulatory effects on GABA receptors. The blockade of GIRK channels can counteract the inhibitory effects mediated by GABA-B receptor activation, leading to a complex, concentration-dependent functional outcome.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity at its various targets.

| GABA-B Receptor Modulation | |

| Parameter | Value |

| EC50 (recombinant GABA-B receptors) | 4.60 µM |

| EC50 (native GABA-B receptors) | 5.37 µM |

| EC50 for potentiation of baclofen (VTA DA neurons) | ~1-5 µM |

| GABA-A Receptor Modulation | |

| Parameter | Value |

| EC50 (α4β3δ receptors) | 1.0 µM |

| EC50 (α1β2γ2L receptors) | 1.7 µM |

| EC50 for potentiation of Muscimol (hippocampal neurons) | 2.0 µM |

| EC50 for direct activation (hippocampal neurons) | 5.2 ± 0.1 µM |

| GIRK Channel Blockade | |

| Parameter | Value |

| IC50 | ~10 µM |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion flow across the cell membrane, providing direct evidence of receptor and channel activity.

Objective: To measure the effect of this compound on GABA-B and GABA-A receptor-mediated currents, as well as on GIRK channel activity.

Methodology:

-

Cell Preparation: HEK-293 cells are transiently transfected with cDNAs for the desired receptor subunits (e.g., GABA-B1/B2, GABA-A α/β/γ) and, where necessary, GIRK channel subunits. Alternatively, primary neurons (e.g., cultured hippocampal neurons) are used.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution in the patch pipette is formulated to isolate specific currents.

-

Drug Application: this compound and a GABA receptor agonist (e.g., GABA, baclofen, muscimol) are applied to the cells via a perfusion system.

-

Data Analysis: The resulting currents are recorded and analyzed to determine changes in amplitude, kinetics, and dose-response relationships in the presence and absence of this compound.

dot

Caption: Experimental Workflow for Whole-Cell Patch-Clamp.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to GPCRs, providing a functional readout of receptor activation.

Objective: To determine the effect of this compound on agonist-stimulated G-protein activation via GABA-B receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing GABA-B receptors (e.g., CHO cells expressing recombinant receptors or rat brain tissue).

-

Assay Incubation: The membranes are incubated with a GABA-B receptor agonist, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.

-

Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting. The data are then analyzed to determine the effect of this compound on the agonist's potency and efficacy in stimulating G-protein binding.

dot

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Functional Assay: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentrations, which can be a downstream consequence of GPCR activation, particularly when receptors are engineered to couple to the Gq pathway.

Objective: To assess the functional consequence of GABA-B receptor modulation by this compound on intracellular calcium signaling.

Methodology:

-

Cell Preparation: HEK-293 cells are co-transfected with GABA-B receptor subunits and a promiscuous G-protein (e.g., Gαqi/o) that couples to phospholipase C and subsequent calcium release.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation and Detection: The cells are stimulated with a GABA-B agonist in the presence or absence of this compound, and the changes in intracellular calcium are measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is analyzed to determine the effect of this compound on the agonist-induced calcium response.

dot

References

- 1. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Positive Allosteric Modulator of the GABAB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

CGP7930: A Technical Guide to its Positive Allosteric Modulation of GABA-B Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP7930, with the chemical name 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol, was the first positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor to be extensively described in scientific literature.[1] It has been a pivotal pharmacological tool for investigating the therapeutic potential of enhancing GABA-B receptor function. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on receptor signaling, and key quantitative data from various experimental paradigms. It also outlines common experimental protocols for characterizing GABA-B receptor PAMs. While a valuable research tool, it is important to note that this compound also exhibits off-target effects, notably as a positive allosteric modulator of GABA-A receptors and a blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels at higher concentrations.[2][3]

Mechanism of Action

This compound enhances the function of GABA-B receptors by binding to an allosteric site, which is distinct from the orthosteric binding site for the endogenous agonist GABA.[4][5] This allosteric modulation results in a potentiation of the effects of GABA and other orthosteric agonists, such as baclofen. The primary mechanism of action involves increasing both the potency and maximal efficacy of GABA-B receptor agonists. Evidence suggests that this compound's binding site is located on the GABA-B2 subunit of the heterodimeric GABA-B receptor, which is responsible for G-protein coupling and signal transduction. By stabilizing the active conformation of the receptor, this compound facilitates a more robust response to agonist binding.

Effects on GABA-B Receptor Signaling

The GABA-B receptor is a G-protein coupled receptor (GPCR) that heterodimerizes to function, consisting of GABA-B1 and GABA-B2 subunits. Upon activation, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channel activity, primarily through the activation of GIRK channels, which causes potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels.

This compound potentiates these downstream signaling events. In the presence of a GABA-B agonist, this compound enhances the inhibition of adenylyl cyclase and the activation of GIRK channels. This leads to a more pronounced inhibitory effect on neuronal excitability.

Quantitative Data

The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Preparation | Agonist | Parameter | This compound Effect | Reference |

| [35S]GTPγS Binding | Recombinant GABA-B(1b/2) in CHO cells | GABA | Potency (EC50) | Increased by 5-10 fold | |

| [35S]GTPγS Binding | Recombinant GABA-B(1b/2) in CHO cells | GABA | Efficacy (Emax) | Increased by 1.5-2 fold | |

| [35S]GTPγS Binding | Rat cortical membranes | GABA | Potency (EC50) | Potentiated with EC50 of 1-5 µM | |

| GIRK Channel Activation | Xenopus oocytes expressing GABA-B(1a/2) or (1b/2) | GABA | Potency | Increased | |

| Ca2+ Signaling | HEK293 cells with GABA-B(1/2) and Gαqo5 | GABA | Potency | Potentiated | |

| Adenylyl Cyclase Inhibition | Rat frontal cortex membranes | (-)-Baclofen | Potency | Increased | |

| Adenylyl Cyclase Inhibition | Rat frontal cortex membranes | GABA | Potency & Efficacy | Increased | |

| GABAA Receptor Modulation | HEK-293 cells (α4β3δ) | GABA | Potency (EC50) | 1.0 µM | |

| GABAA Receptor Modulation | HEK-293 cells (α1β2γ2L) | GABA | Potency (EC50) | 1.7 µM | |

| GIRK Channel Blockade | HEK293 cells | - | IC50 | 10.5 ± 2.0 μM |

Table 2: In Vivo Effects of this compound

| Animal Model | Effect Measured | Agonist | This compound Dose | Outcome | Reference |

| DBA Mice | Sedative/Hypnotic Effect | Baclofen (40 mg/kg) | 10-170 mg/kg, i.p. | Marked potentiation | |

| DBA Mice | Sedative/Hypnotic Effect | GHB (500 mg/kg) | 10-170 mg/kg, i.p. | Marked potentiation | |

| Rats | Cocaine Self-Administration | - | Not specified | Inhibited | |

| Pigeons | Discriminative Stimulus | Baclofen | Not specified | Enhanced effects | |

| Pigeons | Discriminative Stimulus | GHB | Not specified | No enhancement | |

| Immature Rats (12 days old) | Anticonvulsant (Cortical Afterdischarges) | - | 20 or 40 mg/kg, i.p. | Decreased duration of afterdischarges | |

| Alcohol-preferring Rats | Ethanol Self-Administration | - | 10 and 20 mg/kg, i.p. | Dose-dependently decreased | |

| Non-deprived Rats | Food Intake | - | 12 mg/kg, i.p. | Significantly increased | |

| Non-deprived Rats | Food Intake | Baclofen (2 mg/kg) | 6 mg/kg, i.p. | Potentiated hyperphagic effects |

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to GABA-B receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells (e.g., CHO or HEK293) stably expressing recombinant GABA-B receptors or from brain tissue (e.g., rat cortex).

-

Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS, varying concentrations of the GABA-B agonist (e.g., GABA or baclofen), and with or without a fixed concentration of this compound.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [35S]GTPγS using liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of this compound to determine changes in EC50 and Emax.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the activity of ion channels, such as GIRK channels, modulated by GABA-B receptors.

Methodology:

-

Cell Culture: Use cells expressing recombinant GABA-B receptors and GIRK channels (e.g., HEK293 cells) or primary neurons.

-

Recording Setup: Perform whole-cell voltage-clamp recordings.

-

Drug Application: Apply a sub-maximal concentration of a GABA-B agonist to elicit a baseline current.

-

PAM Application: Co-apply or pre-apply this compound with the agonist and measure the change in the elicited current.

-

Data Analysis: Quantify the potentiation of the agonist-induced current by this compound.

In Vivo Behavioral Assays

These assays assess the functional consequences of this compound's modulation of GABA-B receptors in a whole-animal context.

Methodology (Example: Potentiation of Sedation):

-

Animal Model: Use a suitable rodent strain (e.g., DBA mice).

-

Drug Administration: Administer this compound (e.g., 10-170 mg/kg, i.p.) followed by a GABA-B agonist (e.g., baclofen or GHB) at a dose that produces a sub-maximal sedative effect.

-

Behavioral Endpoint: Measure the duration of the loss of righting reflex as an indicator of sedation/hypnosis.

-

Control Groups: Include groups receiving vehicle, this compound alone, and the agonist alone.

-

Data Analysis: Compare the duration of the loss of righting reflex between the group receiving the agonist alone and the group receiving the agonist plus this compound.

Off-Target Effects

A critical consideration for researchers using this compound is its lack of complete specificity for GABA-B receptors. Studies have demonstrated that this compound also acts as a positive allosteric modulator of GABA-A receptors and can directly block GIRK channels at higher concentrations (typically >3 µM). This multimodal activity complicates the interpretation of in vivo results and highlights the need for careful experimental design, including the use of appropriate antagonists and concentration ranges, to dissect the specific contributions of GABA-B receptor modulation.

Conclusion

This compound has been an invaluable tool in the study of GABA-B receptor pharmacology and has paved the way for the development of more selective PAMs. Its ability to enhance the effects of endogenous and exogenous agonists has provided crucial insights into the therapeutic potential of modulating the GABAergic system for a range of CNS disorders, including anxiety, addiction, and epilepsy. However, its off-target activities necessitate careful consideration in experimental design and data interpretation. This guide provides a foundational understanding of this compound's properties to aid researchers in its effective application.

References

- 1. CGP-7930 - Wikipedia [en.wikipedia.org]

- 2. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Positive Allosteric Modulator of the GABAB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

CGP7930 Solubility in DMSO and Ethanol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of CGP7930 in dimethyl sulfoxide (DMSO) and ethanol, two common solvents utilized in preclinical research. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols for the effective preparation of this compound solutions for in vitro and in vivo studies.

Core Data: Solubility of this compound

This compound, a positive allosteric modulator of both GABAA and GABAB receptors, exhibits high solubility in both DMSO and ethanol. The following table summarizes the quantitative solubility data for this compound in these solvents.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 29.25 | 100.01 |

| Ethanol | 29.25 | 100 |

Data is based on a molecular weight of 292.46 g/mol for this compound.

Experimental Protocols: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental outcomes. Below are detailed methodologies for dissolving this compound in DMSO and ethanol.

Preparation of this compound Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous or newly opened dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

-

Warming device (e.g., heat block or water bath)

-

-

Procedure:

-

Weigh the desired amount of this compound powder and place it in a sterile tube.

-

Add the appropriate volume of high-purity DMSO to achieve the target concentration. Note that hygroscopic DMSO can significantly impact solubility; therefore, the use of a fresh, unopened bottle is highly recommended.[1]

-

For a 100 mM stock solution, dissolve 29.25 mg of this compound in 1 mL of DMSO.

-

To facilitate dissolution, vortex the solution vigorously.

-

If the compound does not fully dissolve, utilize an ultrasonic bath and gentle warming. Be cautious with the temperature to avoid degradation of the compound.

-

Once completely dissolved, the stock solution should be clear.

-

For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Preparation of this compound Stock Solution in Ethanol

-

Materials:

-

This compound powder

-

Absolute ethanol (≥99.5%)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Weigh the desired amount of this compound powder and transfer it to a sterile tube.

-

Add the calculated volume of absolute ethanol to reach the desired concentration.

-

For a 100 mM stock solution, dissolve 29.25 mg of this compound in 1 mL of ethanol.

-

Vortex the mixture until the this compound is completely dissolved.

-

Store the resulting stock solution appropriately, typically at -20°C for long-term storage.

-

Visualizing Molecular Interactions and Experimental Design

Understanding the mechanism of action of this compound and its application in experimental settings is crucial for study design. The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

This compound acts as a positive allosteric modulator at both GABAA and GABAB receptors, enhancing the effect of the endogenous ligand, GABA. In the context of GABAB receptors, this leads to the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. At GABAA receptors, this compound potentiates the influx of chloride ions, leading to hyperpolarization of the neuron. Due to its role in modulating the GABAergic system, this compound has been investigated for its potential to reduce the self-administration of ethanol in animal models. The experimental workflow diagram illustrates a typical study design to assess the impact of this compound on alcohol-seeking behavior.

References

A Technical Guide to Research-Grade CGP7930: Sourcing, Characterization, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the research-grade chemical compound CGP7930, a positive allosteric modulator of GABAB receptors. This document details reputable sources for procurement, summarizes key quantitative data from foundational studies, presents detailed experimental protocols, and visualizes its primary signaling pathway.

Procurement of Research-Grade this compound

For researchers seeking to acquire this compound for laboratory use, several reputable chemical suppliers specialize in providing high-purity compounds for scientific investigation. It is crucial to source from vendors that provide a certificate of analysis to ensure the identity and purity of the compound. Leading suppliers for research-grade this compound include:

-

Tocris Bioscience: A well-established supplier of life science reagents, offering high-purity this compound.

-

MedChemExpress (MCE): A global supplier of bioactive molecules, providing this compound for research purposes.[1][2]

-

Cayman Chemical: Offers this compound with detailed product information and technical specifications.[3][4]

-

R&D Systems: A Bio-Techne brand that supplies a range of research reagents, including this compound.

-

Santa Cruz Biotechnology: A provider of various biochemicals for research, including GABA receptor activators like this compound.

When purchasing, researchers should verify the purity (typically ≥98%), storage conditions (desiccate at room temperature or -20°C for long-term stability), and solubility (readily soluble in ethanol and DMSO).

Quantitative Analysis of this compound's Bioactivity

This compound is primarily characterized as a positive allosteric modulator (PAM) of the GABAB receptor. However, research has revealed a broader pharmacological profile, including effects on GABAA receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The following tables summarize key quantitative data from electrophysiological and binding studies.

| Parameter | Receptor/Channel | Cell Type/Preparation | Value (EC₅₀) | Reference |

| Potentiation of GABA Efficacy | Recombinant GABAB Receptors | HEK-293 Cells | 4.60 µM | |

| Potentiation of GABA Efficacy | Native GABAB Receptors | - | 5.37 µM | |

| Potentiation of GABA Efficacy | Recombinant GABAA Receptors (α4β3δ) | HEK-293 Cells | 1.0 µM | |

| Potentiation of GABA Efficacy | Recombinant GABAA Receptors (α1β2γ2L) | HEK-293 Cells | 1.7 µM | |

| Potentiation of Muscimol Current | GABAA Receptors | Cultured Hippocampal Neurons | 2.0 µM | |

| Potentiation of Baclofen Efficacy | GABAB Receptors | Dopaminergic Neurons (rat VTA) | 0.27 µM |

Table 1: Potentiation Effects of this compound on GABA Receptors.

| Parameter | Receptor/Channel | Cell Type/Preparation | Effect | Reference |

| GABA Binding Enhancement | GABAB(1b/2) Receptors | CHO Cell Membranes | 143% of control | |

| GIRK Channel Modulation | G-protein-coupled inwardly-rectifying K⁺ channels | HEK-293 Cells | Blocks at higher concentrations |

Table 2: Additional Bioactivity of this compound.

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology in HEK-293T Cells

This protocol is adapted from studies investigating the effects of this compound on recombinant GABA receptors expressed in a controlled cell line.

Objective: To measure the potentiation of GABA-induced currents by this compound.

Materials:

-

HEK-293T cells

-

Plasmids encoding GABAB or GABAA receptor subunits

-

Transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum (FCS), penicillin, and streptomycin

-

External recording solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES (pH 7.4)

-

Internal pipette solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)

-

This compound stock solution (in DMSO or ethanol)

-

GABA stock solution

Procedure:

-

Cell Culture and Transfection: Culture HEK-293T cells in DMEM at 37°C in a 5% CO₂ incubator. Co-transfect cells with plasmids encoding the desired GABA receptor subunits using a suitable transfection reagent.

-

Cell Plating: 24 hours post-transfection, plate the cells onto glass coverslips for electrophysiological recording.

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external recording solution.

-

Patch-Clamp Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a baseline concentration of GABA to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound to measure the potentiation of the current.

-

Ensure complete washout of the drugs between applications.

-

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound. Plot the potentiation as a function of this compound concentration to determine the EC₅₀.

In Vivo Assessment of Sedative/Hypnotic Effect Potentiation in Mice

This protocol is based on studies evaluating the in vivo efficacy of this compound.

Objective: To determine if this compound potentiates the sedative/hypnotic effects of GABAB receptor agonists.

Materials:

-

DBA mice

-

This compound

-

Baclofen or gamma-hydroxybutyric acid (GHB)

-

Vehicle solution (e.g., saline with a small amount of solubilizing agent)

-

Injection syringes

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental environment to reduce stress.

-

Drug Preparation: Prepare solutions of this compound, baclofen, or GHB in the vehicle solution on the day of the experiment.

-

Drug Administration:

-

Administer this compound (e.g., 10-170 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic dose of baclofen (e.g., 40 mg/kg, i.p.) or GHB (e.g., 500 mg/kg, i.p.).

-

-

Observation: Observe the mice for the loss of the righting reflex as an indicator of a hypnotic state. Record the latency to the onset and the duration of this state.

-

Data Analysis: Compare the number of animals exhibiting the hypnotic effect and the duration of the effect between the vehicle and this compound pre-treated groups.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of the GABAB receptor and a typical experimental workflow for studying this compound.

References

Unveiling the Allosteric Nexus: A Technical Guide to CGP7930's Binding Site on the GABA-B2 Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of CGP7930, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. By delving into the quantitative data, experimental methodologies, and signaling pathways, this document serves as a comprehensive resource for professionals engaged in GABA-B receptor research and the development of novel therapeutics targeting this critical neuronal signaling system.

Executive Summary

The GABA-B receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits, is a key regulator of inhibitory neurotransmission in the central nervous system. While the orthosteric binding site for the endogenous ligand GABA is located on the GABA-B1 subunit, a distinct allosteric binding site for positive modulators like this compound resides on the GABA-B2 subunit. This guide elucidates the precise location of the this compound binding site within the heptahelical domain (HD) of the GABA-B2 subunit, its impact on receptor function, and the experimental approaches used to characterize this interaction. The discovery of this allosteric site has opened new avenues for the development of safer and more effective therapeutics for a range of neurological and psychiatric disorders.

The this compound Binding Site: Localization and Characterization

Extensive research has unequivocally demonstrated that this compound exerts its positive allosteric modulatory effects by binding to the GABA-B2 subunit.[1] This interaction occurs at a site topographically distinct from the GABA binding pocket on the GABA-B1 subunit.[2]

Key findings regarding the localization of the this compound binding site include:

-

Heptahelical Domain (HD) of GABA-B2: The binding site for this compound is located within the seven-transmembrane (7TM) or heptahelical domain (HD) of the GABA-B2 subunit.[3][4]

-

Independence from the Extracellular Domain (ECD): The agonist activity of this compound is retained even when the extracellular domain of the GABA-B2 subunit is deleted, further pinpointing the HD as the locus of interaction.[4]

-

Direct Activation of GABA-B2: Notably, this compound can directly activate the GABA-B2 subunit when it is expressed alone, in the absence of the GABA-B1 subunit. This finding underscores the functionality of the allosteric site independent of the orthosteric site.

Mutagenesis Studies: Pinpointing Key Residues

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues within the GABA-B2 HD that are critical for the binding and action of positive allosteric modulators. While specific mutagenesis data for this compound is not extensively detailed in the public domain, studies with the structurally related PAM, GS39783, have provided valuable insights. These studies have highlighted the importance of the sixth transmembrane domain (TM6) of the GABA-B2 subunit in mediating the effects of PAMs.

Quantitative Analysis of this compound's Modulatory Effects

The positive allosteric modulation of the GABA-B receptor by this compound is characterized by an increase in the potency and/or efficacy of orthosteric agonists like GABA and baclofen. The following tables summarize the key quantitative data from various in vitro assays.

| Assay Type | Ligand | Parameter | Value (µM) | Cell/Tissue Type | Reference |

| IP Formation Assay | This compound | EC50 | 57.1 ± 3.8 | Cells expressing GABA-B2 alone | |

| IP Formation Assay | This compound | EC50 | 64.7 ± 38.4 | Cells expressing HD of GABA-B2 alone | |

| GTPγS Binding Assay | This compound | Potency Range | 3 - 5 | HEK293 cells expressing GABA-B1/B2 | |

| Adenylyl Cyclase Assay | This compound | EC50 | 10 - 30 | Rat brain membrane preparations |

Table 1: Potency of this compound as a Direct Agonist and Modulator.

| Agonist | Modulator | Effect | Fold Increase | Assay System | Reference |

| GABA | This compound (100 µM) | Potency Increase | 5 - 10 | HEK293 cell membranes (GTPγS assay) | |

| GABA | This compound (100 µM) | Efficacy Increase | 1.5 - 2 | HEK293 cell membranes (GTPγS assay) |

Table 2: Enhancement of Agonist Activity by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on the GABA-B receptor.

Site-Directed Mutagenesis

This protocol is essential for identifying specific amino acid residues involved in drug binding and receptor activation.

Objective: To introduce specific point mutations into the cDNA of the GABA-B2 subunit to assess the impact on this compound binding and function.

Materials:

-

Plasmid DNA containing the GABA-B2 subunit cDNA (e.g., in pcDNA3.1)

-

Mutagenic oligonucleotide primers

-

High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

Procedure:

-

Primer Design: Design forward and reverse primers containing the desired mutation. Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Perform PCR using the high-fidelity DNA polymerase to amplify the entire plasmid containing the GABA-B2 cDNA with the mutagenic primers.

-

Template DNA Digestion: Digest the parental, non-mutated plasmid DNA with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

-

Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

Functional Analysis: Transfect the mutated GABA-B2 construct (along with the GABA-B1 construct) into a suitable cell line (e.g., HEK293) for functional assays.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the receptor.

Objective: To measure the binding of a radiolabeled ligand to the GABA-B receptor in the presence and absence of this compound.

Materials:

-

Cell membranes expressing the GABA-B receptor (from transfected cells or brain tissue)

-

Radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626)

-

Unlabeled this compound and other competing ligands

-

Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Objective: To quantify the potentiation of GABA-induced G protein activation by this compound.

Materials:

-

Cell membranes expressing the GABA-B receptor

-

[35S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP

-

GABA and this compound

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP to ensure that G proteins are in their inactive, GDP-bound state.

-

Incubation: Add GABA (at various concentrations) in the presence or absence of a fixed concentration of this compound, followed by the addition of [35S]GTPγS.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of GABA concentration to generate dose-response curves. Determine the EC50 and Emax values for GABA in the presence and absence of this compound.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: GABA-B Receptor Signaling Pathway.

Caption: Experimental Workflow for Binding Site Identification.

Caption: Mechanism of Positive Allosteric Modulation.

Conclusion and Future Directions

The identification and characterization of the this compound binding site on the GABA-B2 subunit represent a significant advancement in our understanding of GABA-B receptor pharmacology. This allosteric site provides a valuable target for the development of novel therapeutics with the potential for greater specificity and fewer side effects compared to orthosteric agonists. Future research should focus on:

-

High-Resolution Structural Studies: Obtaining crystal or cryo-EM structures of the GABA-B receptor in complex with this compound or other PAMs to precisely define the molecular interactions at the allosteric binding site.

-

Development of Novel PAMs: Designing and synthesizing new PAMs with improved pharmacokinetic and pharmacodynamic properties.

-

In Vivo Characterization: Further elucidating the therapeutic potential of GABA-B PAMs in animal models of various neurological and psychiatric disorders.

This technical guide provides a solid foundation for researchers and drug developers working to unlock the full therapeutic potential of modulating the GABA-B receptor through its allosteric nexus.

References

- 1. This compound: A Positive Allosteric Modulator of the GABAB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. The heptahelical domain of GABA(B2) is activated directly by this compound, a positive allosteric modulator of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The heptahelical domain of GABAB2 is activated directly by this compound, a positive allosteric modulator of the GABA(B) receptor - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of CGP7930 on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP7930 is widely recognized as a positive allosteric modulator (PAM) of GABA-B receptors and has been instrumental in preclinical studies targeting various neurological and psychiatric disorders.[1][2][3] However, emerging evidence reveals that this compound exhibits significant off-target effects, most notably on GABA-A receptors.[1][2] This technical guide provides a comprehensive overview of these off-target interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. Understanding these off-target effects is critical for the accurate interpretation of experimental results and for the development of more selective GABA-B receptor modulators.

Quantitative Analysis of this compound's Effects on GABA-A Receptors

This compound's interaction with GABA-A receptors is multifaceted, involving direct activation, positive allosteric modulation, and effects on synaptic transmission. The following tables summarize the key quantitative data from studies investigating these interactions.

Table 1: Allosteric Modulation of Recombinant GABA-A Receptors by this compound in HEK-293 Cells

| GABA-A Receptor Subtype | This compound Effect | EC50 (µM) | Reference |

| α4β3δ | Potentiation of GABA efficacy | 1.0 | |

| α1β2γ2L | Potentiation of GABA efficacy | 1.7 |

Table 2: Direct Activation of Recombinant GABA-A Receptors by this compound in HEK-293 Cells

| GABA-A Receptor Subtype | Effect | Threshold Concentration (µM) | Reference |

| α1β2γ2L | Direct Activation | ~1–3 | |

| α4β3δ | Direct Activation | ~1–3 |

Table 3: Modulation of GABA-A Receptor-Mediated Currents by this compound

| Preparation | Agonist | This compound Effect | EC50 (µM) | Reference |

| Cultured Hippocampal Neurons | Muscimol | Potentiation of GABA-A receptor currents | 2.0 | |

| HEK-293 Cells expressing GABA-B receptors | GABA | Potentiation of GABA-B currents | 11.1 ± 7.0 | |

| HEK-293 Cells expressing GABA-B receptors | GABA | Inhibition of GABA-B currents (at higher concentrations) | 10.5 ± 2.0 |

Table 4: Effects of this compound on Inhibitory Postsynaptic Currents (sIPSCs) in Hippocampal Neurons

| Parameter | Effect | Reference |

| sIPSC Frequency | Reduced | |

| sIPSC Rise and Decay Times | Prolonged | |

| Tonic Inhibition | Potentiated |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the off-target effects of this compound on GABA-A receptors.

Cell Culture and Transfection

HEK-293 cells were cultured and transiently transfected with cDNAs for murine GABA-A receptor subunits (α1, α4, β2, β3, γ2L, δ) and GABA-B receptor subunits (R1a, R2) using established protocols. For studies involving GABA-B receptor-activated potassium currents, HEK cells stably expressing Kir3.1 and Kir3.2 channels were used. Primary hippocampal neuron cultures were prepared from rats.

Electrophysiology

Whole-cell voltage-clamp recordings were the primary technique used to measure ion channel activity in both HEK-293 cells and hippocampal neurons.

-

Recording Conditions: Cells were typically voltage-clamped at -60 mV. For recording GABA-B activated K+ currents, cells were bathed in a high external K+ concentration Krebs solution.

-

Drug Application: Drugs such as GABA, muscimol, baclofen, and this compound were applied via a perfusion system. To study allosteric modulation, this compound was pre-applied before co-application with an agonist.

-

Data Analysis: Concentration-response curves were generated by normalizing current responses to a maximal agonist response and fitting the data to a sigmoidal function to determine EC50 values.

Spontaneous Inhibitory Postsynaptic Current (sIPSC) Analysis

To investigate the effects of this compound on synaptic transmission, sIPSCs were recorded from cultured hippocampal neurons in the presence of the GABA-B receptor antagonist CGP55845 (1 µM) to isolate GABA-A receptor-mediated events. The frequency, rise time, and decay time of sIPSCs were analyzed before and after the application of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Positive Allosteric Modulator of the GABAB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Modulatory Role of CGP7930 on G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP7930 is a small molecule that has been extensively studied for its modulatory effects on the GABAergic system. Initially identified as a positive allosteric modulator (PAM) of GABA-B receptors, subsequent research has revealed a more complex pharmacological profile, including a direct inhibitory effect on G-protein-coupled inwardly rectifying potassium (GIRK) channels at higher concentrations.[1][2] This dual activity makes this compound a valuable tool for dissecting the intricate signaling pathways involving GABA-B receptors and GIRK channels, but also necessitates careful consideration in its experimental application. This technical guide provides an in-depth overview of the impact of this compound on GIRK channels, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling mechanisms.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effects on GIRK channels and related receptors, as determined by various in vitro studies.

| Parameter | Value | Cell System | Receptor/Channel | Comments | Reference |

| GIRK Channel Inhibition | |||||

| IC50 | 7.9 ± 1.8 μM | HEK 293 cells expressing Kir3.1/3.2 | GIRK Channels | Direct inhibition of GIRK channel currents. | [1] |

| Threshold for outward current | 0.3 μM | GIRK cells (HEK 293 expressing Kir3.1/3.2) not expressing GABA-B receptors | GIRK Channels | Whole-cell outward currents observed. | [1] |

| GABA-B Receptor Modulation | |||||

| EC50 (as a PAM) | 5.37 µM | Native GABA-B Receptors | GABA-B Receptors | Potentiation of GABA-stimulated GTPγ[35S] binding. | |

| EC50 (as a PAM) | 4.60 µM | Recombinant GABA-B Receptors | GABA-B Receptors | Potentiation of GABA-stimulated GTPγ[35S] binding. | |

| GABA-A Receptor Modulation | |||||

| EC50 (as a PAM) | 2.0 ± 1.1 μM | Cultured Hippocampal Neurons | GABA-A Receptors | Potentiation of muscimol-activated currents. | |

| EC50 (direct activation) | 5.2 ± 0.1 μM | Cultured Hippocampal Neurons | GABA-A Receptors | Direct activation of GABA-A receptor currents. |

Signaling Pathways and Mechanism of Action

This compound exerts its effects on GIRK channels through two distinct mechanisms: indirect modulation via GABA-B receptors and direct channel blockade.

Indirect Modulation via GABA-B Receptors

At lower micromolar concentrations, this compound acts as a positive allosteric modulator of GABA-B receptors. The canonical signaling pathway is as follows:

-

GABA Binding: The endogenous ligand, GABA, binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.

-

Allosteric Modulation by this compound: this compound binds to an allosteric site on the GABA-B2 subunit, enhancing the affinity and/or efficacy of GABA binding.

-

G-protein Activation: This enhanced receptor activation promotes the exchange of GDP for GTP on the associated Gi/o protein.

-

Gβγ Subunit Dissociation: The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

GIRK Channel Activation: The liberated Gβγ dimer directly binds to the GIRK channel, causing it to open and leading to an efflux of K+ ions. This results in hyperpolarization of the cell membrane and neuronal inhibition.

Direct Inhibition of GIRK Channels

At higher concentrations (typically >3 μM), this compound directly blocks the GIRK channel pore, thereby inhibiting its function. This effect is independent of GABA-B receptor activation and can counteract the receptor-mediated activation. This inhibitory action is crucial to consider, as it can lead to a biphasic dose-response curve where low concentrations potentiate and high concentrations inhibit the overall GABA-B-GIRK signaling.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on GIRK channels, based on commonly cited methodologies.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used. For studying direct GIRK channel effects, a stable cell line expressing Kir3.1 and Kir3.2 subunits (referred to as GIRK cells) is utilized.

-

GABA-B Receptor Expression: For investigating GABA-B mediated effects, GIRK cells are transiently transfected with plasmids encoding the GABA-B R1a and R2 subunits.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To measure ion currents through GIRK channels in response to GABA, this compound, and other pharmacological agents.

-

Recording Setup:

-

An inverted microscope with patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance) are used as recording electrodes.

-

-

Solutions:

-

External Solution (High K+): Designed to reverse the potassium gradient, allowing for the measurement of inward currents as outward currents. A typical composition is (in mM): 120 KCl, 20 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

-

Internal Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with KOH. To block GIRK channels from the inside for control experiments, Cs+ can be substituted for K+ in the internal solution.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the membrane potential at -60 mV.

-

Perfuse the cell with the external solution containing the agonist (e.g., GABA or baclofen) at a specific concentration (e.g., EC10-15) to establish a baseline GIRK current.

-

Apply this compound at varying concentrations in the presence of the agonist to determine its potentiating effect.

-

To measure direct inhibition, apply this compound alone to cells expressing only GIRK channels (no GABA-B receptors).

-

Record the resulting currents and analyze the data to determine parameters like EC50 and IC50.

-

Conclusion

This compound exhibits a complex, concentration-dependent effect on GIRK channels. At lower micromolar concentrations, it acts as a positive allosteric modulator of GABA-B receptors, thereby enhancing GIRK channel activity indirectly. Conversely, at higher concentrations, it directly inhibits GIRK channels, a mechanism that can confound the interpretation of its effects on GABA-B receptor signaling. This dual action underscores the importance of careful dose-response studies and the use of appropriate control experiments, such as utilizing cells expressing only GIRK channels, to delineate the direct versus indirect effects of this compound. For researchers in neuroscience and drug development, a thorough understanding of this compound's multifaceted pharmacology is essential for its effective use as a research tool and for the development of more selective modulators of the GABA-B and GIRK channel systems.

References

The Pharmacology of CGP7930: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP7930 is a widely studied small molecule initially identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. Its ability to enhance the effect of the endogenous ligand, GABA, without direct activation of the receptor, presented a promising avenue for therapeutic intervention with potentially fewer side effects than direct agonists. However, subsequent research has revealed a more complex pharmacological profile, including activity at GABA-A receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows to support further research and drug development efforts in the field of GABAergic modulation.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-B Receptors

This compound is a positive allosteric modulator of GABA-B receptors.[1][2] It binds to a site on the receptor that is distinct from the orthosteric binding site for GABA.[1][2] This allosteric binding potentiates the effect of GABA and other orthosteric agonists, such as baclofen, by increasing their potency and efficacy. The modulatory effect of this compound is dependent on the presence of the GABA-B2 subunit of the heterodimeric GABA-B receptor.

Impact on Receptor Signaling

Activation of the heterodimeric GABA-B receptor, composed of GABA-B1 and GABA-B2 subunits, leads to the activation of inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of GIRK channels, resulting in potassium ion efflux and neuronal hyperpolarization. This compound enhances these downstream effects by amplifying the receptor's response to agonist binding.

Quantitative Pharmacological Data

The following tables summarize the key in vitro efficacy and potency data for this compound across its known molecular targets.

Table 1: Activity at GABA-B Receptors

| Assay Type | System | Agonist | Parameter | Value (µM) | Reference |

| [35S]GTPγS Binding | Recombinant (CHO cells) | GABA | EC50 | 4.60 | |

| [35S]GTPγS Binding | Native (Rat brain membranes) | GABA | EC50 | 5.37 | |

| Electrophysiology (K+ currents) | Recombinant (HEK cells) | GABA | EC50 | 2.0 ± 0.7 | |

| Electrophysiology (K+ currents) | Cultured Hippocampal Neurons | Baclofen | EC50 | 5.6 ± 0.4 | |

| [35S]GTPγS Binding | N/A | GABA | EC50 | 1 - 5 | |

| Adenylyl Cyclase Activity | Brain Membranes | GABA | EC50 | 10 - 30 |

Table 2: Activity at GABA-A Receptors

| Receptor Subtype | System | Agonist | Parameter | Value (µM) | Reference |

| α4β3δ | Recombinant (HEK cells) | GABA | EC50 | 1.0 | |

| α1β2γ2L | Recombinant (HEK cells) | GABA | EC50 | 1.7 | |

| Native | Cultured Hippocampal Neurons | Muscimol | EC50 | 2.0 ± 1.1 | |

| Native (Direct Activation) | Cultured Hippocampal Neurons | - | EC50 | 5.2 ± 0.1 |

Table 3: Activity at GIRK Channels

| Assay Type | System | Parameter | Value (µM) | Reference |

| Electrophysiology (K+ currents) | Recombinant (HEK cells) | EC50 | 9.7 ± 0.6 |

Off-Target Activities

Beyond its well-documented effects on GABA-B receptors, this compound also exhibits significant activity at GABA-A receptors and GIRK channels, particularly at higher concentrations. This lack of selectivity is a critical consideration for in vivo studies and therapeutic applications.

GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator at various GABA-A receptor subtypes, increasing the potency and efficacy of GABA. It can also directly activate GABA-A receptors at higher concentrations. This activity contributes to the overall inhibitory effect of this compound in the central nervous system.

GIRK Channel Blockade

At micromolar concentrations, this compound has been shown to block G-protein-coupled inwardly-rectifying K+ (GIRK) channels. This action can counteract the hyperpolarizing effect mediated by GABA-B receptor activation, leading to a complex, concentration-dependent functional outcome.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacological research. The following sections provide detailed methodologies for key assays used to characterize the activity of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to GABA-B receptors.

Objective: To determine the potency and efficacy of this compound in modulating agonist-stimulated G protein activation.

Materials:

-

Membrane preparations from cells expressing GABA-B receptors (e.g., CHO or HEK293 cells) or from brain tissue.

-

[35S]GTPγS (radioligand).

-

GDP, unlabeled GTPγS.

-

GABA-B receptor agonist (e.g., GABA, baclofen).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine membrane preparation, GDP, the GABA-B agonist at a fixed concentration (e.g., EC₂₀), and varying concentrations of this compound.

-

Initiate Reaction: Add [35S]GTPγS to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

References

- 1. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of CGP7930 in Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of CGP7930, a positive allosteric modulator (PAM) of the GABA-B receptor, in rats. This document outlines detailed methodologies for drug preparation and administration, summarizes key quantitative data from relevant studies, and includes diagrams of the associated signaling pathway and a typical experimental workflow. This guide is intended to assist researchers in designing and executing in vivo studies involving this compound in a rat model.

Introduction

This compound is a valuable pharmacological tool for studying the GABA-B receptor system. As a positive allosteric modulator, it enhances the effect of the endogenous ligand, GABA, as well as GABA-B receptor agonists like baclofen, without directly activating the receptor itself.[1][2][3] This property makes it a subject of interest in various research areas, including the study of anxiety, depression, addiction, and pain.[2][4] Recent findings also indicate that at higher concentrations, this compound may exhibit off-target effects on GABA-A receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a factor to consider in experimental design.

Data Presentation

The following tables summarize quantitative data from various in vivo studies administering this compound to rats.

Table 1: Summary of this compound Administration and Effects in Rats

| Study Focus | Rat Strain | This compound Dose (mg/kg) | Route of Administration | Key Findings |

| Food Intake | Wistar | 1, 6, 12 | Intraperitoneal (i.p.) | 12 mg/kg significantly increased cumulative food intake at 30, 60, and 120 minutes. |

| Potentiation of Baclofen-Induced Hyperphagia | Wistar | 6 (pretreatment) | Intraperitoneal (i.p.) | Significantly potentiated the hyperphagic effects of baclofen (2 mg/kg). |

| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) | 5, 10, 20 (microinjection into VTA) | Intracerebral | Halved the number of lever-responses for alcohol and the amount of self-administered alcohol. |

| Visceral Pain | Sprague-Dawley | 3-30 µmol/kg | Intravenous (i.v.) | Dose-dependently reduced the visceromotor response to colorectal distension, with a maximal inhibition of 31%. |

| Amphetamine-Induced Locomotor Sensitization | Not Specified | 5, 10, 20 | Not Specified | Increased the effects of a lower dose of baclofen in preventing the development and expression of sensitization. |

| Anticonvulsant Activity | Wistar (immature) | 1-40 | Intraperitoneal (i.p.) | High doses suppressed generalized tonic-clonic seizures. |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration

This protocol describes the preparation of this compound for i.p. injection in rats, based on commonly used vehicles.

Materials:

-

This compound powder

-

Ethanol (200 proof)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Vehicle Preparation: Prepare a 10% ethanol in saline vehicle by mixing one part ethanol with nine parts sterile saline. For example, to make 10 ml of vehicle, mix 1 ml of ethanol with 9 ml of sterile saline.

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and injection volume.

-

Dissolving this compound:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add a small amount of the 10% ethanol in saline vehicle to the tube.

-

Vortex the mixture thoroughly until the this compound is completely dissolved. It may be necessary to briefly sonicate the solution to aid dissolution.

-

Bring the solution to the final desired volume with the 10% ethanol in saline vehicle.

-

-

Sterilization: While the vehicle components are sterile, if there is any concern about the sterility of the final solution, it can be filtered through a 0.22 µm syringe filter.

-

Storage: It is recommended to prepare the this compound solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: In Vivo Administration of this compound in a Food Intake Study

This protocol provides a detailed methodology for a typical experiment investigating the effect of this compound on food intake in rats.

Animals:

-

Male Wistar rats (250-300g)

-

House rats individually to accurately measure food intake.

-

Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water unless otherwise specified by the experimental design.

Experimental Procedure:

-

Acclimation: Acclimate the rats to the experimental conditions and handling for at least one week prior to the experiment.

-

Habituation: Habituate the rats to intraperitoneal injections by administering the vehicle (10% ethanol in saline) for 2-3 days before the start of the experiment.

-

Experimental Groups: Divide the rats into experimental groups (e.g., Vehicle control, this compound 6 mg/kg, this compound 12 mg/kg).

-

Drug Administration:

-

At the beginning of the light cycle, weigh each rat to determine the precise injection volume.

-

Administer the appropriate treatment (vehicle or this compound solution) via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

-

-

Food Intake Measurement:

-

Immediately after the injection, provide a pre-weighed amount of standard chow.

-

Measure the cumulative food intake at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food and any spillage.

-

-

Co-administration with Baclofen (Optional):

-

To study the potentiating effects, a separate experiment can be conducted.

-

Administer this compound (e.g., 6 mg/kg, i.p.) 5 minutes prior to the administration of baclofen (e.g., 2 mg/kg, i.p.).

-

Measure food intake as described above.

-

-

Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Mandatory Visualization

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for a this compound In Vivo Study

Caption: Experimental workflow for a this compound in vivo study.

References

- 1. Effects of intraperitoneal administration of the GABAB receptor positive allosteric modulator 2,6-di tert-butyl-4-(2-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) on food intake in non-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microinjection of baclofen and this compound into the ventral tegmental area suppresses alcohol self-administration in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GABA(B) receptor allosteric modulator this compound, like baclofen, reduces operant self-administration of ethanol in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of co-administration of the GABAB receptor agonist baclofen and a positive allosteric modulator of the GABAB receptor, this compound, on the development and expression of amphetamine-induced locomotor sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CGP7930 in Electrophysiology Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CGP7930, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor, in electrophysiology patch-clamp experiments. This document includes its mechanism of action, protocols for its application, and relevant quantitative data for experimental design.

Introduction to this compound

This compound is a widely recognized positive allosteric modulator of GABAB receptors.[1] It enhances the potency and efficacy of GABAB receptor agonists, such as GABA and baclofen, by binding to a site on the receptor distinct from the agonist binding site.[1][2] Specifically, this compound is understood to act on the GABAB2 subunit of the heterodimeric GABAB receptor.[1]

While a valuable tool for studying GABAB receptor function, it is crucial to note that this compound also exhibits effects on GABAA receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, particularly at higher concentrations. This off-target activity should be considered when designing experiments and interpreting results.

Mechanism of Action

This compound potentiates GABAB receptor activity, which leads to the activation of associated G-proteins (Gαi/o). This activation results in downstream signaling events, including the opening of GIRK channels and the inhibition of voltage-gated Ca2+ channels. The primary effect measured in many patch-clamp experiments is the outward potassium current through GIRK channels, leading to membrane hyperpolarization and neuronal inhibition.

Signaling Pathway Diagram

Caption: GABAB receptor signaling pathway modulated by this compound.

Quantitative Data

The following tables summarize the effective concentrations and functional effects of this compound on its primary and secondary targets as determined by electrophysiological and binding assays.

Table 1: this compound Activity at GABAB Receptors

| Parameter | Cell Type/Preparation | Agonist | Value | Reference |

| EC50 (Potentiation) | Recombinant GABAB Receptors | GABA | 4.60 µM | |

| EC50 (Potentiation) | Native GABAB Receptors | GABA | 5.37 µM | |

| EC50 (Potentiation) | Hippocampal Neurons | Baclofen | 0.9 ± 0.6 µM | |

| Potentiation of Baclofen Response | Ventral Tegmental Area (VTA) DA Neurons | Baclofen (0.27 µM EC50) | 30 µM this compound shifts Baclofen EC50 to 0.15 µM | |

| GTPγS Binding | Recombinant GABAB Receptors | CGP47656 | 30 µM this compound increases max stimulation 4-fold |

Table 2: Off-Target Effects of this compound

| Target | Parameter | Cell Type | Agonist | Value | Reference |

| GABAA Receptors | EC50 (Potentiation) | HEK-293 (α4β3δ) | GABA | 1.0 µM | |

| EC50 (Potentiation) | HEK-293 (α1β2γ2L) | GABA | 1.7 µM | ||

| EC50 (Potentiation) | Hippocampal Neurons | Muscimol | 2.0 ± 1.1 µM | ||

| IC50 (Inhibition at high conc.) | Hippocampal Neurons | Muscimol | 7.9 ± 1.8 µM | ||

| EC50 (Direct Activation) | Hippocampal Neurons | - | 5.2 ± 0.1 µM | ||

| GIRK Channels | EC50 (Block) | HEK-293 (GIRK-expressing) | - | 9.7 ± 0.6 µM | |

| Threshold for Block | HEK-293 (GIRK-expressing) | - | 0.3 µM |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound has poor water solubility and requires an organic solvent for the preparation of a stock solution.

-

Reagents and Materials:

-

This compound powder (MW: 292.46 g/mol )

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 100 mM stock solution, dissolve 29.25 mg of this compound in 1 mL of DMSO or ethanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Note: The final concentration of the solvent in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects on the cells.

-

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound-Mediated Potentiation of GABAB Receptor Currents

This protocol describes how to measure the potentiation of baclofen-induced GIRK currents by this compound in cultured hippocampal neurons or HEK cells expressing GABAB receptors and GIRK channels.

1. Cell Preparation:

-

Cultured Hippocampal Neurons: Plate neurons on coverslips a few days prior to recording to allow for proper growth and development.

-

HEK-293 Cells: Co-transfect cells with plasmids for GABAB1, GABAB2, and GIRK channel subunits (e.g., Kir3.1/3.2). Recordings can be performed 24-48 hours post-transfection.

2. Solutions:

-

External (aCSF) Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2.

-

To isolate GABAB receptor-mediated currents, it is common to include antagonists for other receptors, such as 2 mM kynurenic acid (for ionotropic glutamate receptors) and 20 µM picrotoxin (for GABAA receptors).

-

-

Internal (Pipette) Solution (in mM): 115-135 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 10 HEPES. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

-

For studying GABAA receptor effects with this compound, a Cs+-based internal solution can be used to block GIRK channels.

-